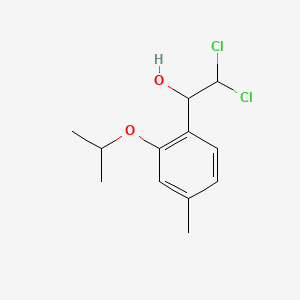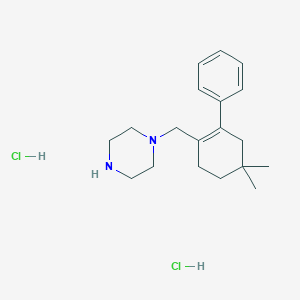
1-((4,4-Dimethyl-2-phenylcyclohex-1-en-1-yl)methyl)piperazine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperazine ring bonded to a cyclohexene derivative
Preparation Methods
The synthesis of 1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE involves several steps:
Synthetic Routes: The initial step involves the preparation of the cyclohexene derivative, which is then reacted with piperazine. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions. Solvents such as methanol or ethanol may be used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of the cyclohexene ring.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and alkylating agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE can be compared with other similar compounds:
Similar Compounds: Compounds such as 4,4-DIMETHYL-2-CYCLOHEXEN-1-YL PHENYLCARBAMATE and 1,4-DIMETHYLPIPERAZINE share structural similarities.
This detailed article provides a comprehensive overview of 1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H30Cl2N2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-[(4,4-dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C19H28N2.2ClH/c1-19(2)9-8-17(15-21-12-10-20-11-13-21)18(14-19)16-6-4-3-5-7-16;;/h3-7,20H,8-15H2,1-2H3;2*1H |
InChI Key |
CLIPNTMHLWRBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=CC=C2)CN3CCNCC3)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14030749.png)
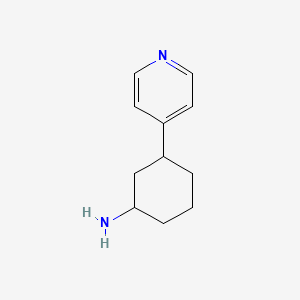

![Methyl 1-(4-fluorophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B14030762.png)
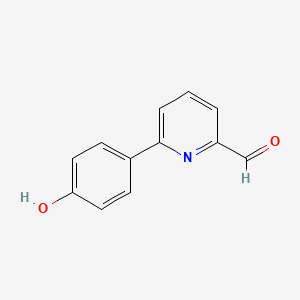
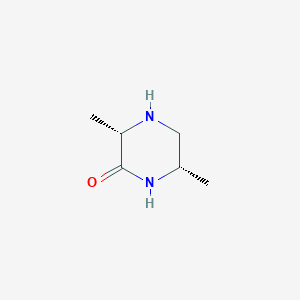

![2-(2-Methoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14030778.png)


![(1S,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14030811.png)
![2-(4-Chlorobenzyl)benzo[D][1,2]selenazol-3(2H)-one](/img/structure/B14030816.png)

